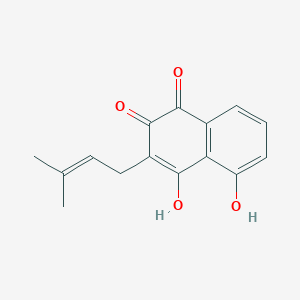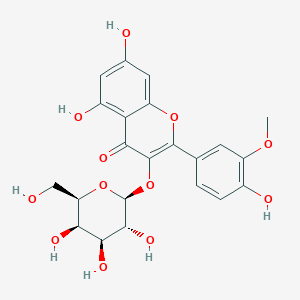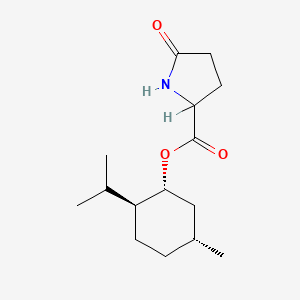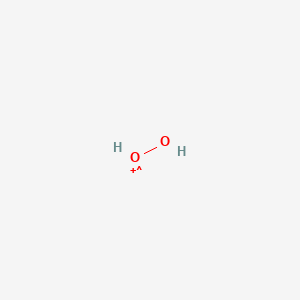
Dioxidaniumyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxidaniumyl is an inorganic radical cation.
Aplicaciones Científicas De Investigación
1. Antioxidant Activity Analysis
Dioxidaniumyl, as an oxidizing agent, plays a significant role in studies related to antioxidant activities. For instance, in the food engineering and medical fields, various tests are employed to determine antioxidant activity, which often involves reactions with oxidizing agents similar to this compound. These tests include the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, which are crucial in assessing the kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
2. Copper Oxygenases and Reactive Species
Research on this compound extends to its interaction with copper-based systems in enzymes. Studies focus on understanding the mechanisms of O2-activation, particularly in enzymes that use copper as a catalyst for oxygen activation. These include tyrosinase, a copper-based enzyme involved in melanin biosynthesis. Modeling these copper enzymes helps in understanding the reactivity and structure of this compound-based compounds (Serrano-Plana et al., 2015).
3. Clinical Applications of Chemiluminescence
In clinical research, this compound-related compounds are used in chemiluminescent assays for their sensitivity and dynamic range. These assays are instrumental in protein and nucleic acid blotting, microarray-based assays, and monitoring reactive oxygen species. They are also used in detecting reactions for substances separated by various analytical techniques like HPLC and capillary electrophoresis (Kricka, 2003).
4. Environmental Applications
This compound is also studied for its environmental applications, particularly in the treatment of contaminants like polychlorinated biphenyls (PCBs). The supercritical water oxidation (SCWO) process, which utilizes the oxidizing properties of this compound compounds, is a method for treating transformer oil contaminated with PCBs. This research is crucial for understanding the environmental impact and efficiency of such processes (Kim et al., 2010).
Propiedades
Fórmula molecular |
H2O2+ |
|---|---|
Peso molecular |
34.015 g/mol |
InChI |
InChI=1S/H2O2/c1-2/h1-2H/q+1 |
Clave InChI |
QLOMDXCKVWDSAC-UHFFFAOYSA-N |
SMILES canónico |
O[OH+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



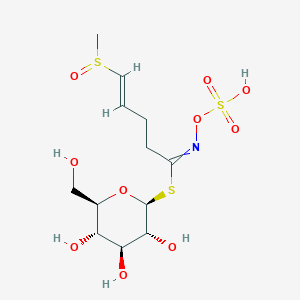
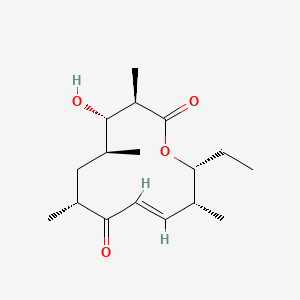



![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)



